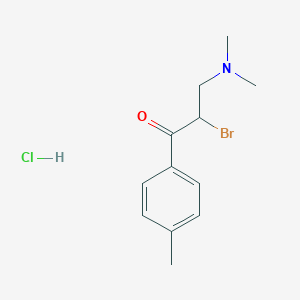
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of a bromine atom, a dimethylamino group, and a methylphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride typically involves a multi-step process. One common method includes the bromination of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-ol or its derivatives.
Oxidation: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one or carboxylic acids.
Reduction: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-amine.
Scientific Research Applications
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one
- 2-Iodo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one
- 3-(Dimethylamino)-1-(4-methylphenyl)-propan-1-one
Uniqueness
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable for targeted synthetic applications.
Properties
Molecular Formula |
C12H17BrClNO |
|---|---|
Molecular Weight |
306.62 g/mol |
IUPAC Name |
2-bromo-3-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-4-6-10(7-5-9)12(15)11(13)8-14(2)3;/h4-7,11H,8H2,1-3H3;1H |
InChI Key |
NBBHYZZMSAXMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CN(C)C)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















